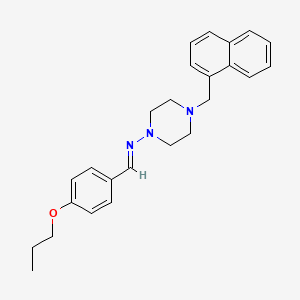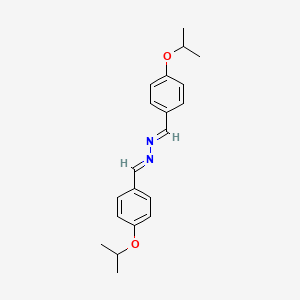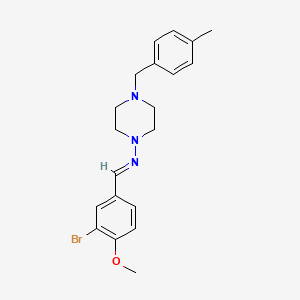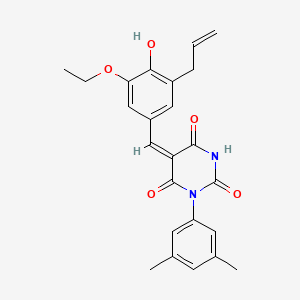
4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine, also known as PNB-01, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine is not fully understood, but it has been suggested that it may act through multiple pathways. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which may contribute to the anti-cancer activity of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cardiac function in animal models of myocardial infarction. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine for lab experiments is that it is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. Additionally, 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to have low toxicity in animal models, which makes it a promising candidate for further development. One limitation of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease models.
Direcciones Futuras
There are several future directions for the study of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine. One direction is to further investigate its anti-cancer activity and potential use in cancer therapy. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine and to identify its molecular targets. Finally, future studies could investigate the potential use of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine in combination with other drugs for synergistic effects.
Aplicaciones Científicas De Investigación
4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Propiedades
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-propoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-2-18-29-24-12-10-21(11-13-24)19-26-28-16-14-27(15-17-28)20-23-8-5-7-22-6-3-4-9-25(22)23/h3-13,19H,2,14-18,20H2,1H3/b26-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQESZVMKWRVOIM-LGUFXXKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(naphthalen-1-ylmethyl)-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3911426.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911442.png)
![5-(4-fluorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3911455.png)
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3911464.png)
![N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3911479.png)

![3-{[(4-acetylphenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B3911486.png)


![(1S*,5R*)-6-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3911497.png)
![5-(2-furyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911504.png)

![2-methoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3911525.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B3911529.png)